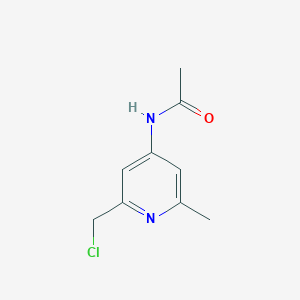
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 6-position, along with an acetamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide typically involves the chloromethylation of 6-methylpyridin-4-ylamine followed by acylation. One common method includes the reaction of 6-methylpyridin-4-ylamine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamide group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Features a phenyl ring with two methyl groups and a chloroacetamide group.
N-(2-Methyl-4-pyridyl)acetamide: Lacks the chloromethyl group but has a similar pyridine and acetamide structure.
Uniqueness
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
N-[2-(chloromethyl)-6-methylpyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-8(12-7(2)13)4-9(5-10)11-6/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChIキー |
SINXIZQMGDASPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CCl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
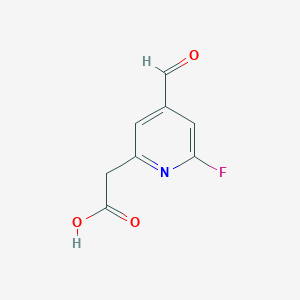
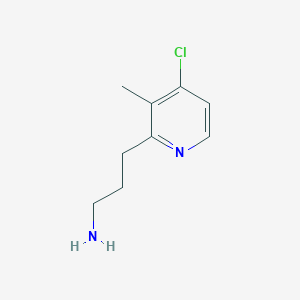

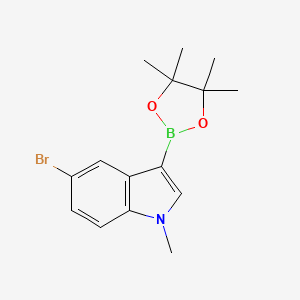
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
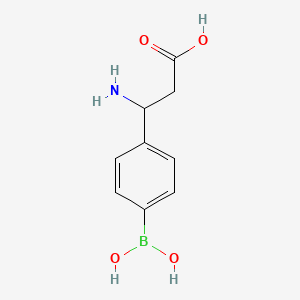
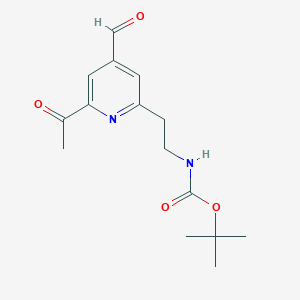
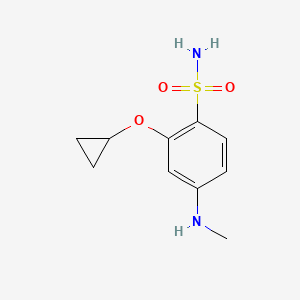

![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
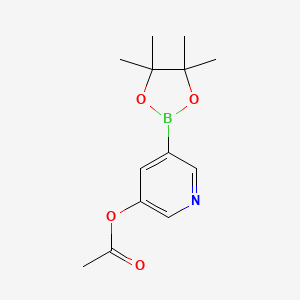
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
